molecular formula C12H19F3N2O3 B12453016 Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate

Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate

Cat. No.: B12453016
M. Wt: 296.29 g/mol
InChI Key: BEDQXXYBOFAGNO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring, a prevalent nitrogen-containing heterocycle in pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group. This protection allows for selective reactions on other parts of the molecule and is a standard strategy for simplifying the synthesis of complex nitrogen-containing targets . The critical functional group is the trifluoromethyl-substituted hydroxyimino (oxime) moiety. The incorporation of trifluoromethyl groups into lead compounds is a well-established strategy in agrochemical and pharmaceutical research to fine-tune critical properties such as metabolic stability, lipophilicity, and bioavailability . This oxime functional group serves as a versatile synthetic handle, which can be utilized in further chemical transformations to construct more complex molecular architectures. While the specific biological activity of this exact molecule may not be reported, its value lies in its role as a key intermediate. Researchers can leverage this compound in the synthesis of novel piperidine derivatives, a scaffold of significant importance in the development of active compounds for various therapeutic areas. For instance, similar N-Boc protected piperidine compounds are utilized in the exploration of novel G protein-coupled receptor (GPCR) agonists and other biologically active molecules . This reagent is intended for use by qualified researchers in the construction of potential pharmacologically active molecules.

Properties

Molecular Formula

C12H19F3N2O3

Molecular Weight

296.29 g/mol

IUPAC Name

tert-butyl 4-[N-hydroxy-C-(trifluoromethyl)carbonimidoyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(18)17-6-4-8(5-7-17)9(16-19)12(13,14)15/h8,19H,4-7H2,1-3H3

InChI Key

BEDQXXYBOFAGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound typically involves multiple steps, with key transformations including:

  • Formation or derivatization of the piperidine ring
  • Introduction of the trifluoromethyl group
  • Installation of the hydroxyimino functionality
  • Protection of the piperidine nitrogen with a Boc group

Several approaches can be employed based on the starting materials and desired efficiency of the synthesis. The selection of a particular route often depends on reagent availability, scale requirements, and downstream applications.

Key Intermediates

Important intermediates in the synthesis pathway typically include:

  • 4-piperidine carboxylic acid derivatives
  • Trifluoromethylated piperidine compounds
  • Boc-protected piperidine precursors
  • Ketone or aldehyde intermediates that can be converted to oximes

Preparation Method Using Trifluoromethylation Reactions

Trifluoromethylation of Piperidine Carboxylic Acid

A viable approach to introducing the trifluoromethyl group involves the direct trifluoromethylation of piperidine carboxylic acid derivatives. This approach is supported by patent literature describing the synthesis of trifluoromethyl piperidine compounds.

Reaction Conditions:

  • 4-piperidine carboxylic acid is mixed with trichloromethane and anhydrous hydrofluoric acid
  • Sulfur tetrafluoride is added as the trifluoromethylating agent
  • The reaction mixture is heated to 85-105°C for 3-4 hours
  • After cooling, the reaction mixture is neutralized with sodium hydroxide to pH 10
  • The product is extracted with chloroform and purified by distillation

This method has been reported to achieve yields of 74-80% for trifluoromethylated piperidine derivatives.

The reaction can be represented as:

4-piperidine carboxylic acid + SF₄ + CHCl₃/HF → 4-(trifluoromethyl)piperidine derivatives

Formation of the Hydroxyimino Group

Following the introduction of the trifluoromethyl group, the next critical step involves the formation of the hydroxyimino functionality. This can be accomplished through the reaction of the trifluoromethyl ketone intermediate with hydroxylamine or its derivatives.

The process typically involves:

  • Reaction of the trifluoromethyl ketone with hydroxylamine hydrochloride
  • Base-mediated deprotonation to facilitate nucleophilic attack
  • Formation of the hydroxyimino derivative

The reaction can be conducted in various solvents such as methanol, ethanol, or THF, often in the presence of a base like pyridine, triethylamine, or sodium acetate.

Alternative Preparation via Transfer Hydrogenation

N-Methylation of Piperidine Carboxylic Acid

An alternative approach begins with the N-methylation of piperidine-4-carboxylic acid (isonipecotic acid) using transfer hydrogenation conditions, as described in patent literature for related compounds:

  • Piperidine-4-carboxylic acid is reacted with formaldehyde under ambient pressure
  • Transfer hydrogenation conditions include:
    • Water and acid (e.g., formic acid)
    • Palladium catalyst (palladium on charcoal) or platinum
    • Heat (typically 90-95°C)

This process yields 1-methylpiperidine-4-carboxylic acid derivatives that can serve as key intermediates.

Preparation Using Organometallic Chemistry

Synthesis via Grignard Reagents

The preparation of related piperidine compounds often involves the use of Grignard reagents, which could be adapted for the synthesis of our target compound:

  • Formation of a suitable piperidine intermediate with a functional group for Grignard reaction
  • Reaction with an appropriate Grignard reagent under controlled conditions
  • Subsequent transformations to introduce the trifluoromethyl and hydroxyimino groups

The use of "Turbo Grignard" reagents (isopropylmagnesium chloride/lithium chloride) has been reported to improve yields and allow reactions to proceed at ambient temperature, avoiding the need for specialized cryogenic equipment.

Ring-Closing Metathesis Approach

Another potential approach involves the use of ring-closing metathesis (RCM) for the formation of the piperidine ring structure:

  • Preparation of an appropriate diene precursor
  • Ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs catalyst)
  • Functionalization to introduce the trifluoromethyl group
  • Formation of the hydroxyimino group

This approach has been used for the synthesis of related pipecolate derivatives.

Optimization Parameters for Synthesis

Temperature Effects

Temperature plays a crucial role in the success of various steps in the synthesis process:

Temperature Range (°C) Effect on Reaction Reference
85-105 Optimal for trifluoromethylation with SF₄
60-70 Prevents discoloration of intermediates
90-95 Recommended for transfer hydrogenation
Ambient (18-25) Suitable for Grignard reactions

The control of temperature is particularly important in the trifluoromethylation step, where higher temperatures can lead to side reactions or decomposition of sensitive intermediates.

Solvent Selection

The choice of solvent significantly impacts the efficiency and selectivity of the synthesis:

Solvent Application Advantage
Trichloromethane/HF Trifluoromethylation Facilitates SF₄ reactivity
THF Grignard reactions Stabilizes organometallic intermediates
Dichloromethane/Chloroform Extraction and purification Good solubility for intermediates
DMF/DMSO Substitution reactions Enhances nucleophilicity
Methanol/Ethanol Oxime formation Promotes nucleophilic attack

The selection of an appropriate solvent system for each step is critical for achieving optimal yields and purity of the target compound.

Catalyst Effects

Various catalysts can be employed in different stages of the synthesis:

Catalyst Application Effect
Palladium on charcoal Transfer hydrogenation Facilitates hydrogen transfer
Platinum Reduction reactions Alternative catalyst for selective reductions
Palladium complexes Coupling reactions Enables carbon-carbon bond formation
>0.02 wt% catalyst loading General reactions Allows lower reaction temperatures

The catalyst loading has been reported to impact both the reaction temperature requirements and the quality of the final product, with higher loadings allowing reactions to proceed at lower temperatures (60-70°C).

Purification and Characterization

Purification Methods

Effective purification of this compound typically involves:

  • Extraction with organic solvents (dichloromethane, chloroform, ethyl acetate)
  • Neutralization of reaction mixtures to pH 10 to facilitate extraction
  • Column chromatography using silica gel with appropriate solvent systems
  • Recrystallization from suitable solvents
  • Fractionation by distillation for volatile intermediates

These purification steps are essential for achieving the high purity (typically ≥95%) required for analytical or pharmaceutical applications.

Analytical Characterization

The characterization of the compound and its intermediates commonly includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • High-Performance Liquid Chromatography (HPLC)
  • Elemental analysis

The ¹³C NMR spectra of related compounds show characteristic peaks for carbonyl carbons (154-166 ppm), aromatic carbons (124-135 ppm), and tert-butyl carbons (28-30 ppm).

Challenges and Considerations in Preparation

Reaction Selectivity

The synthesis of this compound presents several selectivity challenges:

  • Regiochemistry in functionalization of the piperidine ring
  • Control of stereochemistry in the formation of the hydroxyimino group
  • Competitive reactions during the introduction of the trifluoromethyl group

These selectivity issues can significantly impact the yield and purity of the final product and may require careful optimization of reaction conditions.

Chemical Reactions Analysis

TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Functional Impact Reference
Target Compound -CF₃, -NHO Enhanced metabolic stability; potential tautomerization
Ethyl 4-(hydroxyimino)piperidine-1-carboxylate -NHO, ethyl ester Reduced steric bulk; lower lipophilicity compared to tert-butyl derivatives
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-methylphenyl Increased aromaticity; potential π-π stacking in drug-receptor interactions
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate -CH₂CH₂NH₂ Basic amino group enhances solubility and target binding (e.g., TAAR1 agonists)
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate -CH₂N₃ Click chemistry applications (e.g., bioconjugation)
tert-Butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate 3-methoxyphenethyl Improved blood-brain barrier penetration due to methoxy group

Physicochemical Properties

Property Target Compound Ethyl 4-(hydroxyimino)piperidine-1-carboxylate tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate
Molecular Weight ~319.3 g/mol 186.21 g/mol 275.39 g/mol
LogP Estimated ~2.5 (CF₃ increases) 0.607 ~3.1 (aromatic substituent)
Solubility Low (lipophilic) Moderate (polar ester) Low (hydrophobic aryl group)

Biological Activity

Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate (CAS No. 1313739-03-5) is a compound that has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is C12H19F3N2O3C_{12}H_{19}F_3N_2O_3, with a molecular weight of 296.29 g/mol . The presence of the hydroxyimino group is particularly noteworthy, as it may confer significant biological properties, including antioxidant and receptor-modulating activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from piperidine derivatives and incorporating trifluoroacetylation and hydroxyimino functionalities. The synthetic pathway often includes the use of reagents such as triethylamine and p-toluenesulfonyl chloride, which facilitate the formation of the desired piperidine derivative .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds featuring hydroxyimino groups can exhibit significant antioxidant properties. For instance, studies have utilized various in vitro assays such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging to evaluate antioxidant efficacy. While specific data for this compound is limited, similar compounds have shown promising results in scavenging free radicals .

2. Receptor Modulation

The compound has been investigated for its potential as an allosteric modulator of cannabinoid receptors. In particular, the binding affinities and cooperative factors (α) associated with its analogs have been analyzed. For example, analogs derived from similar scaffolds demonstrated varying degrees of binding affinity to the CB1 receptor, suggesting that structural modifications can significantly influence biological activity .

Case Studies

Case Study 1: Antioxidant Properties
In a comparative study assessing various flavanones with hydroxyimino groups, compounds similar to this compound exhibited up to 70.8% inhibition of DPPH radicals at certain concentrations. This suggests a potential for similar activity in our compound .

Case Study 2: Cannabinoid Receptor Interaction
A series of studies evaluated the allosteric modulation capabilities of compounds based on the indole-2-carboxamide scaffold. The findings indicated that modifications at specific positions on the piperidine ring could enhance or reduce binding affinity to the CB1 receptor. For instance, one derivative showed a dissociation constant (K_B) comparable to known modulators, indicating that this compound may also possess similar properties .

Table 1: Biological Activity Comparison

CompoundStructure% DPPH InhibitionK_B (nM)α
Compound A[Structure A]70.8%2176.9
Compound B[Structure B]60.0%47017.6
This compound[Structure C]TBDTBDTBD

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Nucleophilic Substitution : Use tert-butyl piperidine precursors with trifluoroethyl hydroxyimino groups. For example, react tert-butyl 4-(haloethyl)piperidine-1-carboxylate with hydroxylamine derivatives under controlled pH (e.g., NaH in anhydrous THF at 0–25°C) to introduce the hydroxyimino group .
  • Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings for aromatic substitutions, using Pd catalysts and ligands (e.g., XPhos) in degassed solvents .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography or recrystallization. Key variables include solvent polarity (THF vs. DMF), temperature (room temp vs. reflux), and stoichiometry (1.2–2.0 eq. of hydroxylamine).

Q. What strategies ensure stability during storage and handling?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use gloveboxes or Schlenk lines for oxygen/moisture-sensitive steps. Avoid prolonged exposure to light, as the hydroxyimino group may undergo photochemical tautomerism.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation and hydroxyimino tautomerism (e.g., δ ~8–10 ppm for N–OH protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₂₀F₃N₂O₃, MW 325.3).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the hydroxyimino group influence tautomeric behavior, and how can this be characterized?

Methodological Answer:

  • Tautomer Analysis : Use variable-temperature NMR to observe keto-enol equilibria. DFT calculations (e.g., Gaussian) predict dominant tautomers .
  • Spectroscopic Techniques : IR spectroscopy (N–O stretch ~900 cm⁻¹) and X-ray crystallography to resolve solid-state structures.
  • Reactivity Studies : React with acylating agents (e.g., AcCl) to trap enol tautomers, followed by LC-MS analysis .

Q. How can contradictions in reported toxicity data be resolved?

Methodological Answer:

  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity (IC₅₀). Compare results across multiple labs to validate reproducibility .
  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Cross-Referencing : Analyze structural analogs (e.g., tert-butyl piperidine derivatives) to infer toxicity trends .

Q. What mechanistic role does the trifluoroethyl group play in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The CF₃ group enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions. Monitor via ¹⁹F NMR to track substitution kinetics .
  • Leaving Group Optimization : Compare reactivity with Br vs. I leaving groups. Use DFT (B3LYP/6-31G*) to model transition states.

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

  • Targeted Modifications : Synthesize analogs with varied substituents (e.g., methyl, nitro) on the piperidine ring. Test inhibition of kinase targets (e.g., BTK) via fluorescence polarization assays .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein active sites. Validate with SPR (surface plasmon resonance) for affinity measurements (KD) .

Data Contradiction Analysis

  • Safety Data Conflicts : Some SDS report "no known toxicity" (), while others recommend stringent PPE (). Resolve by:
    • Conducting independent acute toxicity studies (OECD 423 guidelines).
    • Cross-referencing with PubChem data (e.g., LD₅₀ for similar tert-butyl carbamates) .

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